molecular formula C37H40O2P2 B15210480 Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine

Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine

Cat. No.: B15210480
M. Wt: 578.7 g/mol
InChI Key: FTYIHYGWQUMKFZ-UHFFFAOYSA-N
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Description

Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine is a complex organophosphorus compound. It is characterized by the presence of two cyclohexyl groups, a diphenylphosphino group, and a benzo[d][1,3]dioxole moiety. This compound is primarily used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine typically involves the reaction of cyclohexylphosphine with 4-(2-(diphenylphosphino)phenyl)benzo[d][1,3]dioxole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve the use of inert atmospheres and controlled temperatures to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science .

Scientific Research Applications

Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine involves its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic species that facilitate various chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically those of catalytic cycles in cross-coupling and other organometallic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine is unique due to its specific combination of steric and electronic properties provided by the cyclohexyl, diphenylphosphino, and benzo[d][1,3]dioxole groups. This unique structure allows it to form highly active and selective catalytic species, making it valuable in various advanced catalytic applications .

Properties

Molecular Formula

C37H40O2P2

Molecular Weight

578.7 g/mol

IUPAC Name

dicyclohexyl-[4-(2-diphenylphosphanylphenyl)-1,3-benzodioxol-5-yl]phosphane

InChI

InChI=1S/C37H40O2P2/c1-5-15-28(16-6-1)40(29-17-7-2-8-18-29)34-24-14-13-23-32(34)36-35(26-25-33-37(36)39-27-38-33)41(30-19-9-3-10-20-30)31-21-11-4-12-22-31/h1-2,5-8,13-18,23-26,30-31H,3-4,9-12,19-22,27H2

InChI Key

FTYIHYGWQUMKFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=C(C4=C(C=C3)OCO4)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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